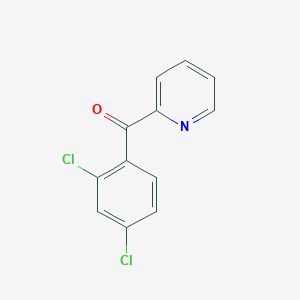

2-(2,4-Dichlorobenzoyl)pyridine

Vue d'ensemble

Description

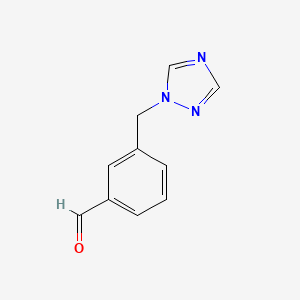

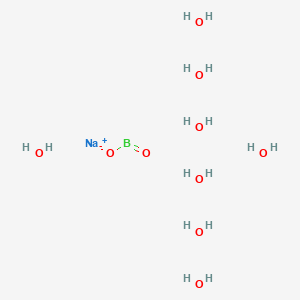

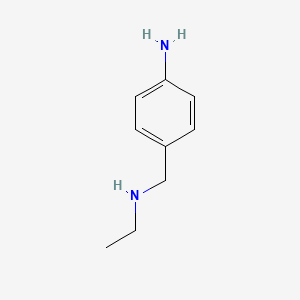

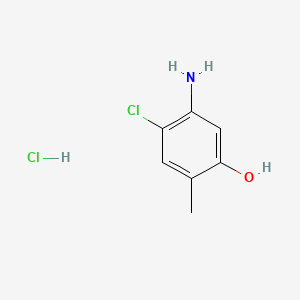

2-(2,4-Dichlorobenzoyl)pyridine is an organic compound with the CAS Number: 27693-35-2 and Linear Formula: C12H7Cl2NO . It has gained attention due to its potential use as a fluorescent probe and its diverse applications in various areas of scientific research.

Molecular Structure Analysis

The molecular structure of this compound is represented by the InChI Code: 1S/C12H7Cl2NO/c13-8-4-5-9(10(14)7-8)12(16)11-3-1-2-6-15-11/h1-7H . The molecular weight is 252.1 .Physical and Chemical Properties Analysis

The physical and chemical properties of this compound include a molecular weight of 252.1 . More specific properties such as melting point, boiling point, and density were not found in the search results.Applications De Recherche Scientifique

Coordination Chemistry and Luminescent Materials

2,6-Di(pyrazol-1-yl)pyridine derivatives have been utilized as versatile ligands in coordination chemistry, offering both advantages and disadvantages compared to more widely investigated terpyridines. These derivatives play a crucial role in creating luminescent lanthanide compounds for biological sensing and iron complexes that exhibit unique thermal and photochemical spin-state transitions (Halcrow, 2005).

Molecular Magnetism and Photoluminescence

A new family of nonanuclear lanthanide clusters displaying magnetic and optical properties has been discovered using 2-(hydroxymethyl)pyridine, showcasing single-molecule magnetism behavior in Dysprosium (III) members and intense red photoluminescence in Europium (III) analogues (Alexandropoulos et al., 2011).

Polymer Science

Novel polyimides derived from 2,6-bis[4-(3,4-dicarboxyphenoxy)benzoyl]pyridine dianhydride and aromatic diamines have been synthesized, demonstrating high thermal stability, solubility in various solvents, and excellent mechanical properties. These polyimides present potential applications in advanced materials due to their low dielectric constants and high thermal resistance (Wang et al., 2006).

Catalysis

4-(N,N-Dimethylamino)pyridine hydrochloride has been identified as a recyclable catalyst for acylation of inert alcohols and phenols under base-free conditions, showcasing a detailed investigation of the reaction mechanism. This work highlights the potential of pyridine derivatives in facilitating efficient chemical transformations (Liu et al., 2014).

Sensing and Detection

Coordination polymers containing 1D channels synthesized from pyridine-2,6-dicarboxylic acid and luminescent probes of Zn2+ ions have been developed. These materials exhibit selective luminescence enhancement upon the addition of Zn2+, suggesting applications in selective metal ion detection (Zhao et al., 2004).

Safety and Hazards

Propriétés

IUPAC Name |

(2,4-dichlorophenyl)-pyridin-2-ylmethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H7Cl2NO/c13-8-4-5-9(10(14)7-8)12(16)11-3-1-2-6-15-11/h1-7H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CAVVDDAXVUDWLE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=NC(=C1)C(=O)C2=C(C=C(C=C2)Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H7Cl2NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20642022 | |

| Record name | (2,4-Dichlorophenyl)(pyridin-2-yl)methanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20642022 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

252.09 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

27693-35-2 | |

| Record name | (2,4-Dichlorophenyl)(pyridin-2-yl)methanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20642022 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![Ethyl 3-aminofuro[2,3-c]pyridine-2-carboxylate](/img/structure/B1612988.png)

![Methyl 2,3-dihydro-[1,4]dioxino[2,3-c]pyridine-7-carboxylate](/img/structure/B1613003.png)

![1-[5-(2-Methoxyphenyl)-1,3,4-oxadiazol-2-yl]methanamine](/img/structure/B1613004.png)